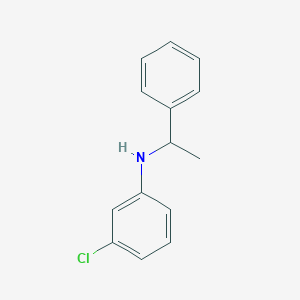

3-chloro-N-(1-phenylethyl)aniline

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of metazosin involves the formation of an amide intermediate. Initially, piperazine reacts with 2-methoxypropionyl chloride to form the amide . This intermediate is then reacted with a substituted quinazoline to produce metazosin .

Industrial Production Methods

Industrial production of metazosin follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving controlled temperatures, pressures, and the use of catalysts to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

Metazosin undergoes several types of chemical reactions, including:

Oxidation: Metazosin can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can modify the quinazoline ring or other functional groups within the molecule.

Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at various positions on the quinazoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic reagents like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinazoline N-oxides, while reduction can yield various reduced derivatives of the quinazoline ring .

Scientific Research Applications

Medicinal Chemistry

Antidepressant Development

Recent studies have highlighted the potential of 3-chloro-N-(1-phenylethyl)aniline as a precursor in the synthesis of antidepressant molecules. The compound can be utilized in metal-catalyzed reactions that synthesize various pharmacologically active compounds. For instance, the asymmetric radical formation catalyzed by chiral Lewis acids offers a pathway to produce enantiopure vicinal hydroxyl amino alcohols, which are essential for developing new antidepressants .

Case Study: Synthesis of Reboxetine Analogues

Reboxetine, an SNRI (serotonin-norepinephrine reuptake inhibitor), has been synthesized using intermediates derived from this compound. The dynamic kinetic resolution (DKR) process employed in this synthesis significantly improved yields, demonstrating the compound's utility in creating effective antidepressants .

Organic Synthesis

Catalytic Reactions

This compound serves as a valuable building block in various catalytic reactions. Its structural features allow it to participate in hydroamination and coupling reactions, leading to the formation of more complex organic structures. For instance, gold-catalyzed hydroamination reactions have shown promising results when utilizing this compound, yielding high percentages of desired products under optimized conditions .

Table 1: Reaction Conditions and Yields

| Reaction Type | Catalyst | Conditions | Yield (%) |

|---|---|---|---|

| Hydroamination | IPrAuCl | 120 °C, Toluene | 98% |

| Asymmetric Transfer Hydrogenation | Ru(bpy) catalyst | Room temperature | 93% |

| Michael Addition | Fe(acac)3 | Mild conditions | 82% |

Materials Science

Polymer Chemistry

The incorporation of this compound into polymer matrices has been explored for its potential to enhance material properties. Its chlorinated structure can improve the thermal stability and mechanical strength of polymers, making it suitable for applications in coatings and adhesives.

Case Study: Polymer Modification

Research has shown that modifying polymers with this compound can lead to improved resistance against environmental stressors. For instance, studies indicate that polymers containing chlorinated amines exhibit enhanced durability when exposed to heat and moisture, suggesting potential applications in protective coatings for industrial use.

Mechanism of Action

Metazosin exerts its effects by antagonizing alpha-1 adrenergic receptors. By blocking these receptors, metazosin prevents the binding of adrenaline and noradrenaline, leading to the relaxation of smooth muscles in blood vessels and the prostate. This results in vasodilation and a subsequent decrease in blood pressure, as well as improved urinary flow in patients with BPH .

Comparison with Similar Compounds

Similar Compounds

Prazosin: Another alpha-1 adrenergic receptor antagonist used for hypertension and BPH.

Terazosin: Similar in structure and function to metazosin, used for the same indications.

Doxazosin: Also an alpha-1 adrenergic receptor antagonist with similar therapeutic uses.

Uniqueness

Metazosin is unique in its specific binding affinity and pharmacokinetic profile, which may offer advantages in terms of efficacy and side effect profile compared to other alpha-1 adrenergic receptor antagonists .

Biological Activity

3-Chloro-N-(1-phenylethyl)aniline, with the molecular formula CHClN and CAS number 109240-37-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of this compound is characterized by a chloro substituent on the aromatic ring and an ethyl group attached to the nitrogen atom. The following table summarizes its key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | CHClN |

| Molecular Weight | 235.72 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, a study demonstrated that this compound induces apoptosis in various cancer cell lines, showing promise as a therapeutic agent against tumors. The compound's mechanism appears to involve the inhibition of specific signaling pathways that are crucial for cancer cell survival and proliferation.

Case Study:

In a controlled experiment, this compound was tested on MCF-7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with an IC value of approximately 25 µM. Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls.

Antimicrobial Activity

Another area of interest is the antimicrobial properties of this compound. Research has shown that it possesses inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

These findings suggest that the compound could be developed further as an antibacterial agent.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. It is believed to function as an enzyme inhibitor, potentially affecting metabolic pathways linked to cancer cell growth and survival. Additionally, its structure allows it to fit into active sites of enzymes, blocking their function and leading to decreased cellular proliferation.

Properties

IUPAC Name |

3-chloro-N-(1-phenylethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN/c1-11(12-6-3-2-4-7-12)16-14-9-5-8-13(15)10-14/h2-11,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAORUNDHDPHKLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.